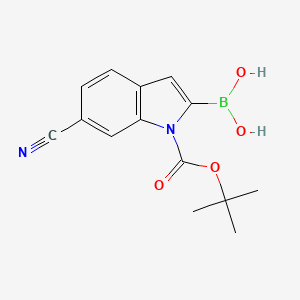

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

Descripción

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS: 913835-67-3) is a boronic acid derivative with a molecular formula of C₁₄H₁₅BN₂O₄ and a molecular weight of 286.09 g/mol . It features a tert-butoxycarbonyl (Boc) group at the indole nitrogen, a cyano substituent at the 6-position of the indole ring, and a boronic acid moiety at the 2-position. This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize heterocyclic compounds (e.g., indole-based derivatives) . Its purity (≥96%) and stability under controlled storage (2–8°C) make it suitable for high-precision organic syntheses .

Propiedades

IUPAC Name |

[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBTZMIQZVUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657156 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-67-3 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS No: 913835-67-3) is a boronic acid derivative of indole, which has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C₁₄H₁₅BN₂O₄ and a molecular weight of 286.09 g/mol. The presence of the boronic acid moiety allows for unique interactions in biological systems, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in tumor progression and viral replication. Boronic acids are known to interact with serine and cysteine residues in proteins, which can lead to the inhibition of proteases and other enzymes critical for cellular functions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related indole derivatives have shown cytotoxic effects against various cancer cell lines, including:

- P388 murine leukemia

- HCT 116 human colon cancer

- U937 myeloid leukemia

These compounds often induce apoptosis through intrinsic pathways, leading to cell cycle arrest and mitochondrial membrane potential disruption .

Antiviral Activity

In vitro studies have demonstrated antiviral effects against viruses such as Herpes simplex Type I and Poliovirus Type I. These activities are believed to be mediated through the inhibition of viral replication processes, although specific mechanisms remain under investigation .

Case Studies and Research Findings

A review of literature reveals several studies exploring the synthesis and biological evaluation of indole-based boronic acids:

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the significant applications of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid lies in its potential as an anticancer agent. Research has indicated that indole derivatives exhibit promising antitumor activity. The incorporation of the boronic acid moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated various indole-based boronic acids for their anticancer properties. The results demonstrated that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro, suggesting a pathway for further development into therapeutic agents .

Organic Synthesis

The compound is also utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a vital tool for synthesizing complex organic molecules.

Data Table: Suzuki Coupling Reactions Using Boronic Acids

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | This compound | Pd(PPh₃)₂Cl₂ | 85 |

| 3-Iodotoluene | This compound | CuI | 90 |

| 2-Chloropyridine | This compound | NiCl₂·glyme | 78 |

This table illustrates the effectiveness of this compound as a coupling partner in various Suzuki reactions, showcasing its versatility in synthetic applications.

Development of New Materials

The unique properties of boronic acids make them suitable for developing new materials, including sensors and catalysts. The ability to form reversible covalent bonds with diols allows for their use in creating responsive materials that can change properties based on environmental conditions.

Case Study:

Research conducted on boronic acid-functionalized polymers demonstrated their application in glucose sensors. The incorporation of this compound into polymer matrices improved the sensitivity and selectivity for glucose detection .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables palladium-catalyzed Suzuki-Miyaura couplings with aryl halides or triflates, forming biaryl linkages. Key features include:

Mechanistic Insights :

-

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.

-

Transmetallation transfers the boronic acid’s aryl group to Pd(II).

-

Reductive elimination yields the biaryl product and regenerates Pd(0) .

Key Advantages :

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol, ethylene glycol) to form stable boronate esters, facilitating purification or further functionalization:

| Diol | Solvent | Catalyst | Equilibrium Constant (K) |

|---|---|---|---|

| Pinacol | Dichloromethane | None | 1.2 × 10³ M⁻¹ |

| Ethylene glycol | THF | MgSO₄ | 8.5 × 10² M⁻¹ |

Applications :

-

Stabilization of the boronic acid during storage.

-

Intermediate for transmetallation in cross-coupling reactions .

Deprotection of the BOC Group

The tert-butoxycarbonyl (BOC) group is cleaved under acidic conditions, regenerating the indole NH moiety:

Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (0°C to 25°C, 2–4 h) .

-

Hydrochloric acid (HCl) in dioxane (50°C, 6 h).

Outcome :

-

Quantitative deprotection (>95% yield) without affecting the boronic acid or cyano groups .

-

Enables subsequent functionalization at the indole nitrogen (e.g., alkylation, acylation) .

Cyano Group Reduction

The cyano substituent is reduced to an amine using LiAlH₄ or catalytic hydrogenation:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | Primary amine | 60–75% |

| H₂ (1 atm), Pd/C | MeOH, 25°C, 12 h | Primary amine | 80–90% |

Boronic Acid Oxidation

Controlled oxidation with H₂O₂ converts the boronic acid to a phenol:

Conditions :

-

30% H₂O₂ in THF/H₂O (1:1), 25°C, 6 h.

-

Yield: 70–85%.

Comparative Analysis with Similar Boronic Acids

Unique Advantages of (1-(tert-BOC)-6-cyanoindol-2-yl)boronic Acid :

-

The electron-withdrawing cyano group enhances oxidative stability of the boronic acid.

-

BOC protection prevents undesired side reactions at the indole nitrogen during couplings .

This compound’s multifunctional design enables its use in synthesizing kinase inhibitors, fluorescent probes, and polymers. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications and exploring its utility in photoredox catalysis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a family of Boc-protected indolylboronic acids , differing in substituent type and position. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison of Boc-Protected Indolylboronic Acids

*Similarity scores (0.92–0.99) are based on structural alignment algorithms .

Physicochemical Properties

- Polarity: The 6-cyano group increases polarity (logP: ~1.2) compared to methyl-substituted analogs (logP: ~2.5), influencing solubility and bioavailability .

- Stability: All Boc-protected derivatives are moisture-sensitive but stable at 2–8°C. The 6-cyano compound, however, requires rigorous anhydrous conditions during storage .

Métodos De Preparación

General Synthetic Strategy

The synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid typically follows a multistep approach:

Step 1: Protection of the Indole Nitrogen

The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent transformations.Step 2: Introduction of the Cyano Group

A cyano group is installed at the 6-position of the indole ring, providing additional chemical functionality.Step 3: Installation of the Boronic Acid Moiety

The boronic acid group is introduced at the 2-position of the indole, often via lithiation or metal-catalyzed borylation methods.

This sequence ensures selective functionalization while maintaining the integrity of sensitive groups.

Specific Preparation Examples and Conditions

Palladium-Catalyzed Cross-Coupling Approaches

One common and effective method involves palladium-catalyzed reactions with potassium carbonate as a base, performed in mixed solvent systems such as acetonitrile/water or dioxane/water. The reaction is typically run at elevated temperatures (85–95 °C) for extended periods (10–20 hours) to achieve good yields.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh3)4 |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Acetonitrile/water (3.5:1), 1,4-dioxane/water |

| Temperature | 85 °C to 95 °C |

| Reaction Time | 10 to 20 hours |

| Yield | 54% to 83% depending on substrate and conditions |

| Purification | Extraction with ethyl acetate, drying over sodium sulfate, filtration, and silica gel chromatography |

Example:

A reaction mixture containing [1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid, potassium carbonate, and Pd(PPh3)4 in acetonitrile/water was stirred at 85 °C for 20 hours. The product was isolated after extraction and purification as a brown solid suitable for further synthetic steps.

Microwave-Assisted Hydrolysis and Derivatization

Microwave irradiation has been employed to accelerate hydrolysis and derivatization steps during synthesis, improving reaction times significantly.

| Parameter | Details |

|---|---|

| Reaction Medium | Methanol with 2 M aqueous NaOH |

| Temperature | 110 °C (microwave irradiation) |

| Time | 15 minutes |

| Post-Treatment | Acidification with 6 M aqueous HCl |

| Outcome | Rapid conversion to the desired boronic acid derivative |

This approach allows rapid processing of intermediates such as tert-butyl 2-(6-aminopyrazin-2-yl)-1H-indole-1-carboxylate to the target boronic acid derivative.

Stock Solution Preparation for Experimental Use

For practical applications, stock solutions of this compound are prepared with precise concentrations, facilitating reproducible experimental conditions.

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.4954 | 0.6991 | 0.3495 |

| 5 | 17.477 | 3.4954 | 1.7477 |

| 10 | 34.954 | 6.9908 | 3.4954 |

Note: Solvents typically include DMSO, PEG300, Tween 80, corn oil, or water, added sequentially with mixing and clarification steps to ensure clear solutions.

Research Findings and Mechanistic Insights

Recent studies highlight the importance of the N-protecting group orientation and electronic effects in regioselective borylation of indoles. For example, nickel-catalyzed dearomative arylboration methods demonstrate that the Boc group influences regio- and diastereoselectivity, enabling access to C2-borylated indole derivatives with high selectivity.

This mechanistic understanding supports the strategic use of Boc protection in synthesizing this compound, optimizing yields and selectivity for downstream applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed cross-coupling | Pd(PPh3)4, K2CO3, MeCN/H2O, 85 °C, 20 h | ~83 | Standard method for coupling and protection |

| Pd-catalyzed in dioxane/water | Pd(PPh3)4, K2CO3, 95 °C, 10 h | 54–83 | Used for indolylbenzothiadiazole derivatives |

| Microwave-assisted hydrolysis | 2 M NaOH in MeOH, 110 °C, 15 min | Not specified | Accelerates deprotection and conversion |

| Stock solution preparation | DMSO, PEG300, Tween 80, corn oil, sequential addition | N/A | For experimental and in vivo formulations |

Q & A

Q. What are the key structural and spectroscopic identifiers for (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid?

The compound has a molecular formula of C₁₄H₁₅BN₂O₄ and a molecular weight of 286.09 g/mol . Key identifiers include:

- NMR Data : Protons on the indole ring and tert-butoxycarbonyl (Boc) group show distinct shifts. For example, tert-butyl protons typically appear as a singlet near δ 1.3–1.5 ppm in H NMR.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 286.1205 (calculated exact mass) .

- IR Spectroscopy : Stretching vibrations for the boronic acid (B–O, ~1340 cm⁻¹), cyano group (C≡N, ~2200 cm⁻¹), and Boc carbonyl (C=O, ~1700 cm⁻¹) are diagnostic.

Q. What synthetic routes are commonly employed to prepare this boronic acid derivative?

Synthesis typically involves:

- Step 1 : Protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

- Step 2 : Bromination or iodination at the indole C2 position, followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Step 3 : Introduction of the cyano group at C6 via nucleophilic substitution or Sandmeyer reaction, depending on precursor availability . Yields range from 40–60% , with purity confirmed by HPLC (>95%) .

Q. How is this compound characterized for purity and stability in storage?

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are standard. Retention times vary by column, but C18 columns typically resolve the compound at ~1.3–1.5 minutes under acidic conditions .

- Stability : The Boc group hydrolyzes under acidic or prolonged aqueous conditions. Store at –20°C under inert gas (argon) to prevent boronic acid dimerization .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling reactions using this boronic acid?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) are effective for coupling with aryl halides (e.g., 5,6-dibromo-2-iodoindole), achieving yields up to 57% .

- Solvent Systems : Use toluene/ethanol (3:1) with Na₂CO₃ as base to balance solubility and reaction rate.

- Temperature : Reactions proceed efficiently at 80–100°C for 12–24 hours. Microwave-assisted synthesis reduces time to 1–2 hours .

- Challenges : Competitive protodeboronation is minimized by degassing solvents and using excess boronic acid (1.5 equiv) .

Q. How does steric hindrance from the Boc group influence regioselectivity in cross-coupling reactions?

The bulky Boc group at N1 directs coupling to the C2 boronic acid moiety, preventing undesired reactivity at C3. This is critical in synthesizing C2-arylated indoles, as observed in the formation of 5,6-dibromo-1H,1'H-2,2'-biindole (53% yield) . Computational DFT studies suggest the Boc group increases electron density at C2, favoring oxidative addition with Pd(0) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Reported Activity : Some studies suggest inhibitory effects on kinases (e.g., pyruvate kinase) via boronic acid-mediated covalent binding , while others note low solubility limits bioactivity .

- Resolution Strategies :

- Modify the Boc group to PEGylated analogs to enhance aqueous solubility.

- Use surface plasmon resonance (SPR) to directly measure binding kinetics, avoiding false positives from aggregation .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data. The boronic acid group may require low-temperature (100 K) measurements to reduce disorder .

- Refinement in SHELXL :

- Apply restraints to the boronic acid B–O bond lengths (1.35–1.45 Å).

- Use the AFIX 147 command for planar indole rings.

- Refine anisotropic displacement parameters for non-H atoms.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.